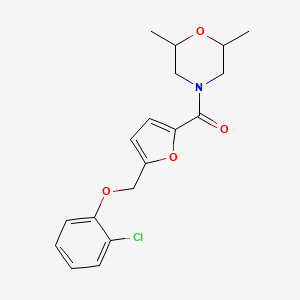
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan compounds are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to have additional functional groups attached to the furan ring, including a chlorophenoxy group and a dimethylmorpholino group. These groups can significantly influence the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Furan compounds are aromatic and therefore relatively stable, but they can undergo reactions at the positions adjacent to the oxygen atom. The presence of other functional groups, such as the chlorophenoxy and dimethylmorpholino groups in your compound, can also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the molecular structure of the compound .Aplicaciones Científicas De Investigación
Paterno-Büchi Reaction Applications
The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, including photochemical reactions leading to regioselective adduct formation, illustrates the potential of furan derivatives in synthetic organic chemistry. This reaction pathway highlights the utility of furanyl compounds in constructing complex molecular architectures, useful in materials science and drug development (D’Auria & Racioppi, 2000).
Pharmacological Properties
Furan derivatives exhibit significant pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities. The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives underscores the potential of furanyl compounds as therapeutic agents, offering a foundation for developing new drugs with improved efficacy and safety profiles (Bonilla-Castañeda et al., 2022).
Antioxidant and Anti-inflammatory Activities
Studies on novel furanyl derivatives from red seaweed Gracilaria opuntia demonstrated anti-inflammatory and antioxidative effects. These compounds inhibited cyclooxygenase and 5-lipoxygenase activities, suggesting their utility in developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs. Additionally, their strong antioxidative properties could be leveraged in designing nutraceuticals and supplements to combat oxidative stress-related diseases (Makkar & Chakraborty, 2018).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some furan derivatives have been studied for their antimicrobial activity, where they interfere with essential processes in the bacterial cell .
Safety and Hazards
Direcciones Futuras
The study of furan compounds and their derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on the synthesis of new furan derivatives, the exploration of their properties, and their potential applications.
Propiedades
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-12-9-20(10-13(2)23-12)18(21)17-8-7-14(24-17)11-22-16-6-4-3-5-15(16)19/h3-8,12-13H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJQDYHQWQBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

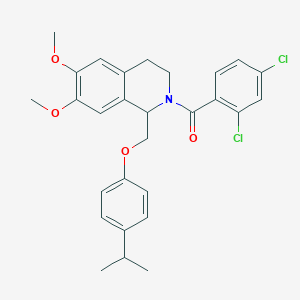
![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)
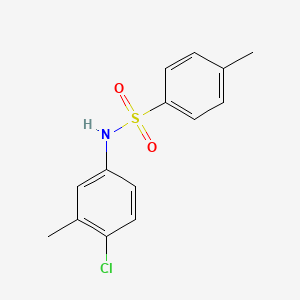
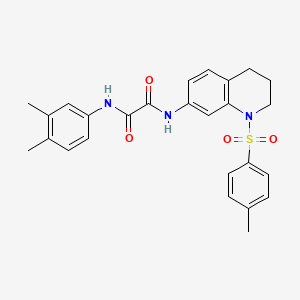
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
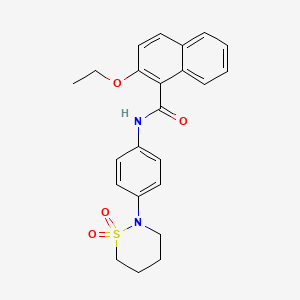
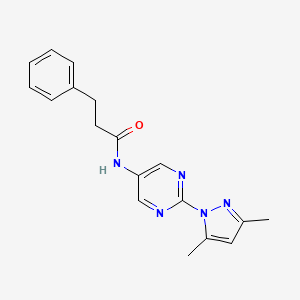
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)

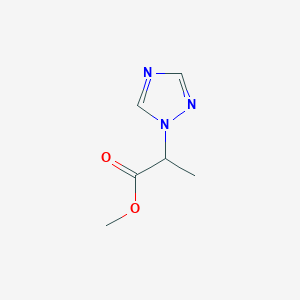

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
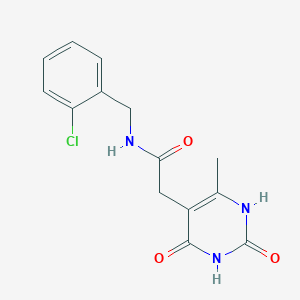
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)